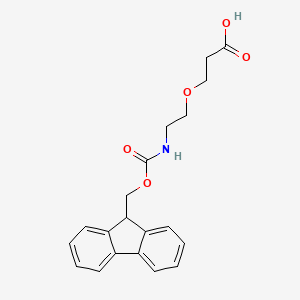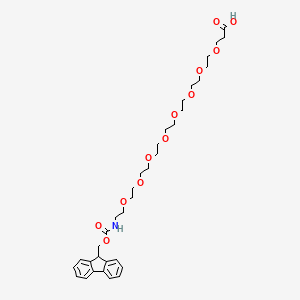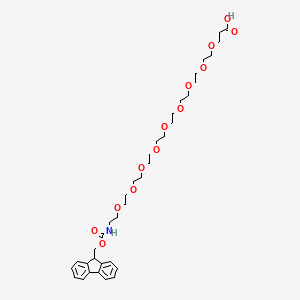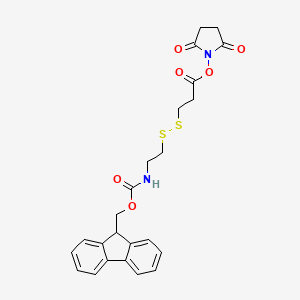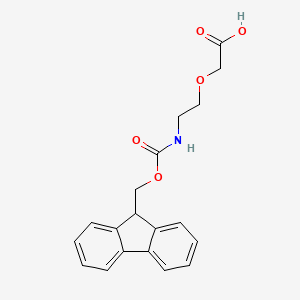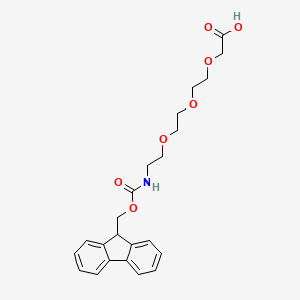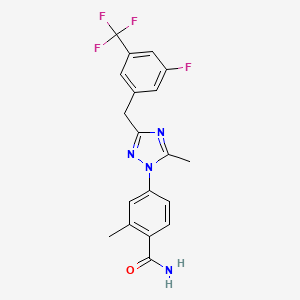
Ftbmt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
FTBMT has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study GPR52 receptor function and signaling pathways.
Biology: Investigated for its effects on cellular signaling and gene expression.
Medicine: Explored as a potential therapeutic agent for psychiatric disorders such as schizophrenia due to its antipsychotic and procognitive effects.
Industry: Utilized in the development of new drugs targeting GPR52 receptors.
Mechanism of Action
FTBMT exerts its effects by selectively activating the GPR52 receptor. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various signaling pathways. The compound’s antipsychotic and procognitive effects are believed to be mediated through its action on neuronal activity and neurotransmitter release .
Future Directions
Biochemical Analysis
Biochemical Properties
FTBMT plays a significant role in biochemical reactions. It interacts with the GPR52 receptor, a Gs-coupled G protein–coupled receptor predominantly expressed in the striatum and nucleus accumbens . The nature of these interactions involves the activation of cAMP signaling in striatal neurons .
Cellular Effects
This compound influences cell function by modulating the activity of GPR52. It inhibits MK-801–induced hyperactivity, an animal model for acute psychosis, without causing catalepsy in mice . This suggests that this compound can impact cell signaling pathways and potentially influence gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the GPR52 receptor. This binding activates cAMP signaling within the cell, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed to improve recognition memory in a novel object recognition test and mitigate MK-801-induced working memory deficits in a radial arm maze test in rats .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to exhibit antipsychotic and procognitive properties without causing catalepsy in rodents .
Preparation Methods
Synthetic Routes and Reaction Conditions: FTBMT is synthesized through a series of chemical reactions involving the formation of azolyl-benzamide derivatives. The synthesis typically involves the following steps:
Formation of the azole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Coupling with benzamide: The azole ring is then coupled with a benzamide derivative using suitable coupling agents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: FTBMT undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties.
Comparison with Similar Compounds
FTBMT is unique among GPR52 agonists due to its high selectivity and potency. Similar compounds include:
- 7-Fluorotryptamine Hydrochloride
- Fevipiprant
- BMS-903452
Compared to these compounds, this compound has shown superior efficacy in preclinical models of psychosis and cognitive impairment .
properties
IUPAC Name |
4-[3-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-methyl-1,2,4-triazol-1-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N4O/c1-10-5-15(3-4-16(10)18(24)28)27-11(2)25-17(26-27)8-12-6-13(19(21,22)23)9-14(20)7-12/h3-7,9H,8H2,1-2H3,(H2,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXSIXOYTBHZFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC(=N2)CC3=CC(=CC(=C3)F)C(F)(F)F)C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does FTBMT interact with its target, GPR52, and what are the downstream effects?
A1: this compound selectively binds to and activates GPR52, a Gs-coupled G protein-coupled receptor primarily found in the striatum and nucleus accumbens (NAc) of the brain [, ]. This activation triggers the cAMP signaling pathway, leading to neuronal activation. Interestingly, this compound preferentially activates neurons in the shell of the NAc compared to the striatum []. This selective activation profile may contribute to its antipsychotic-like activity with reduced catalepsy, a common side effect of many antipsychotics.
Q2: Does this compound demonstrate any functional selectivity (biased agonism) at GPR52?
A2: Yes, research indicates that this compound acts as a biased agonist at GPR52, preferentially activating specific signaling pathways []. While this compound strongly stimulates cAMP production and AKT phosphorylation, it does not induce β-arrestin mobilization []. This is in contrast to another GPR52 ligand, rotigotine, which triggers β-arrestin recruitment but not cAMP accumulation []. These findings suggest that this compound and rotigotine exhibit distinct biased agonism profiles at GPR52, highlighting the potential for developing pathway-selective therapeutics targeting this receptor.
Q3: What preclinical evidence supports the potential of this compound as a treatment for schizophrenia?
A3: In rodent models, this compound demonstrates antipsychotic-like effects by inhibiting MK-801-induced hyperactivity without inducing catalepsy []. Moreover, it improves recognition memory in a novel object recognition test and reverses MK-801-induced working memory deficits in a radial arm maze test []. These findings suggest that this compound may be effective in treating both the positive and cognitive symptoms of schizophrenia.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





